molecular formula C8H12O B8474660 2,4,4-Trimethylcyclopent-2-en-1-one CAS No. 17190-21-5

2,4,4-Trimethylcyclopent-2-en-1-one

Cat. No. B8474660
M. Wt: 124.18 g/mol
InChI Key: XDJBXCQPXSFIML-UHFFFAOYSA-N
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Patent
US03975445

Procedure details

124 g. of 2,4,4-trimethyl-cyclopent-2-en1-one are introduced into 67 g. of nitromethane and, after the addition of 10 ml. of a 40% solution of benzyltrimethylammonium hydroxide in methanol, stirred at 70°C. for 3 days. The mixture is then taken up in ether The ether solution is washed with 10% sulfuric acid, dried over sodium sulfate and evaporated under reduced presssure. The remaining 2,4,4-trimethyl-3-nitromethyl-cyclopentanone boils after rectification in a high vacuum at 97°-100°C/0.2 mmHg. 83 g. of the 2,4,4-trimethyl-3-nitromethyl-cyclopentanone are treated with 36 g. of sodium hydroxide in 600 ml. of water. After the addition of 300 ml. of a saturated aqueous magnesium sulfate solution, the mixture is stirred for 30 minutes, then treated dropwise at 0°C. within 1 hour with a solution of 49.7 g. of potassium permanganate in 800 ml. of water and subsequently filtered. The filtrate is extracted with methylene chloride. The extract is dried over sodium sulfate and evaporated under reduced pressure. There is obtained 1-formyl-3-oxo-2,5,5-trimethyl-cyclopentane, whose 2,4-dinitrophenylhydrazone has a melting point of 174°-177°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[O:9])[CH2:4][C:5]([CH3:8])([CH3:7])[CH:6]=1.[N+]([CH3:13])([O-])=O.[OH-:14].C([N+](C)(C)C)C1C=CC=CC=1>CO.CCOCC>[CH:13]([CH:6]1[C:5]([CH3:8])([CH3:7])[CH2:4][C:3](=[O:9])[CH:2]1[CH3:1])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(CC(C1)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
of a saturated aqueous magnesium sulfate solution, the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed with 10% sulfuric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced presssure
CUSTOM
Type
CUSTOM
Details
at 97°-100°C
ADDITION
Type
ADDITION
Details
of the 2,4,4-trimethyl-3-nitromethyl-cyclopentanone are treated with 36 g
ADDITION
Type
ADDITION
Details
After the addition of 300 ml
ADDITION
Type
ADDITION
Details
treated dropwise at 0°C. within 1 hour with a solution of 49.7 g
Duration
1 h
FILTRATION
Type
FILTRATION
Details
of water and subsequently filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1C(C(CC1(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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